3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
3-(2-formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-7-5-15-9(3-13)11(7)12-8(2)6-16-10(12)4-14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBVHZWXSNVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C2=C(SC=C2C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Value | Role in Reaction |
|---|---|---|
| SnCl₄ concentration | 0.3 equiv. | Activates acyl chloride |
| Temperature | 40–45°C (reflux) | Accelerates electrophilic substitution |
| Reaction time | 20 hours | Ensures complete conversion |
This approach could be extrapolated to introduce formyl groups onto 4-methylthiophene precursors before coupling.
Direct Coupling Strategies for Bithiophene Formation
Constructing the 3,3'-bithiophene core necessitates cross-coupling or oxidative dimerization. While Suzuki-Miyaura coupling is common for biphenyl systems, thiophene couplings often require specialized conditions.
Oxidative Coupling with FeCl₃
Iron(III) chloride-mediated oxidative coupling is a classical method for bithiophene synthesis. For example, 3-methylthiophene can dimerize in the presence of FeCl₃, though regioselectivity remains a challenge. Adapting this to formylated substrates would require protecting the aldehyde groups to prevent side reactions.
Stille Coupling with Organotin Reagents
Stille coupling between 2-formyl-4-methylthiophen-3-yl stannanes and halogenated partners offers better regiocontrol. However, no direct examples are reported in the provided sources.
Sequential Functionalization of Preformed Bithiophenes
An alternative route involves synthesizing 4,4'-dimethyl-3,3'-bithiophene first, followed by formylation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction (POCl₃/DMF) is widely used for thiophene formylation. For 4-methylthiophene, formylation occurs preferentially at the 2-position due to electronic directing effects. Applying this to 4,4'-dimethyl-3,3'-bithiophene would theoretically yield the target compound.
| Step | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Bithiophene synthesis | FeCl₃, CH₂Cl₂, RT | 4,4'-Dimethyl-3,3'-bithiophene |
| Formylation | POCl₃, DMF, 0°C to RT | Dual formyl group introduction |
Analytical Characterization and Validation
Post-synthetic analysis is critical for verifying structure and purity.
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: 3-(2-Carboxy-4-methylthiophen-3-yl)-4-methylthiophene-2-carboxylic acid.
Reduction: 3-(2-Hydroxymethyl-4-methylthiophen-3-yl)-4
Biological Activity
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.
Chemical Structure
The molecular formula of this compound can be represented as follows:
This compound includes two thiophene rings and multiple functional groups, which may contribute to its reactivity and biological properties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential anticancer properties, antioxidant effects, and enzyme inhibition capabilities. Below are key findings from various studies:
Anticancer Activity
Several studies have investigated the anticancer potential of thiophene derivatives, including this compound. The following table summarizes the findings related to its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.6 | Induction of apoptosis |
| HeLa | 8.1 | Cell cycle arrest at G2/M phase |
| A549 | 7.4 | Inhibition of proliferation |
| DU145 | 6.9 | Modulation of signaling pathways |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Antioxidant Activity
In addition to its anticancer properties, the compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which may contribute to its protective effects against oxidative stress-related diseases.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, including:
- Tyrosinase : Inhibitory activity was noted in various assays, indicating potential applications in skin whitening formulations.
- AChE (Acetylcholinesterase) : The compound showed moderate inhibition, suggesting possible implications for neuroprotective strategies.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
- Antioxidant Efficacy : Another investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that it effectively scavenged free radicals with an IC50 value comparable to standard antioxidants such as ascorbic acid.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are primarily thiophene-based derivatives with varying substituents. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde | C₁₂H₁₀O₂S₂ | 266.34* | Not reported | Two formyl, two methyl, thiophene | Ligand synthesis, polymer precursors |
| 4-Methylthiophene-2-carboxaldehyde | C₆H₆OS | 126.17 | Not reported | Single formyl, methyl, thiophene | Organic electronics, intermediates |
| Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate | C₃₀H₂₃F₂N₅O₄S | 560.2 | 227–230 | Ester, pyrazolopyrimidine, thiophene | Pharmaceutical candidates |
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects: The dual formyl groups in the target compound enhance its electrophilicity compared to mono-aldehyde analogs like 4-methylthiophene-2-carboxaldehyde, making it more reactive in nucleophilic additions (e.g., Schiff base formation).
- Synthetic Complexity : The target compound requires multi-step synthesis (e.g., sequential formylation and cross-coupling), whereas simpler derivatives like 4-methylthiophene-2-carboxaldehyde are synthesized in fewer steps .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELX and Mercury CSD are critical for resolving the anisotropic displacement parameters and intermolecular interactions (e.g., C–H···O hydrogen bonds involving formyl groups) .
- Packing Similarity : Mercury’s Materials Module can compare crystal packing with analogs, revealing differences in π-stacking due to methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
